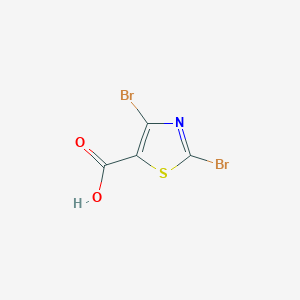

2,4-Dibromothiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMOYJYPQAAQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568968 | |

| Record name | 2,4-Dibromo-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139669-96-8 | |

| Record name | 2,4-Dibromo-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromothiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dibromothiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target molecule.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of bromine atoms and a carboxylic acid group onto the thiazole scaffold can significantly modulate its physicochemical properties and biological activity, making this compound a valuable building block for the synthesis of novel bioactive molecules and functional materials. This guide outlines a robust synthetic route and detailed characterization methods for this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the formation of the precursor, 2,4-dibromothiazole, from thiazolidine-2,4-dione. The subsequent step involves a selective lithiation at the 5-position followed by carboxylation.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dibromothiazole

Materials:

-

Thiazolidine-2,4-dione

-

Phosphorus oxybromide (POBr₃)

-

Toluene

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add thiazolidine-2,4-dione (1 equivalent).

-

Add phosphorus oxybromide (3-5 equivalents) portion-wise. Caution: The reaction is exothermic.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dibromothiazole.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,4-dibromothiazole as a solid.

Step 2: Synthesis of this compound

Materials:

-

2,4-Dibromothiazole

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dibromothiazole (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, crush a sufficient amount of dry ice.

-

Carefully transfer the lithiated thiazole solution via cannula onto the crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction with 1 M HCl until the pH is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄HBr₂NO₂S |

| Molecular Weight | 286.93 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 139669-96-8 |

Spectroscopic Data

Note: The following spectroscopic data are predicted based on the analysis of similar structures and general principles of spectroscopy, as direct experimental data for this specific compound is not widely available in the literature.

The ¹H NMR spectrum of this compound is expected to show a single, broad singlet in the downfield region corresponding to the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (Carboxylic) |

| ~140 - 145 | C-Br (C2) |

| ~125 - 130 | C-Br (C4) |

| ~115 - 120 | C-COOH (C5) |

The FTIR spectrum is crucial for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1500 | Medium | C=N stretch (Thiazole ring) |

| ~1300 | Medium | C-O stretch |

| ~700 | Strong | C-Br stretch |

Mass spectrometry will confirm the molecular weight of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).

| m/z | Interpretation |

| 285, 287, 289 | [M-H]⁻ isotopic cluster for C₄Br₂NO₂S⁻ |

| 241, 243, 245 | [M-COOH]⁻ fragment |

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing the synthesized compound.

An In-depth Technical Guide to 2,4-Dibromothiazole-5-carboxylic Acid: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromothiazole-5-carboxylic acid and its derivatives have emerged as pivotal building blocks in organic synthesis, offering a versatile scaffold for the construction of complex, biologically active molecules. The strategic placement of two bromine atoms and a carboxylic acid group on the thiazole ring provides multiple reaction sites for functionalization, making it a valuable tool in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its use in research and development.

Introduction

The thiazole nucleus is a prominent heterocyclic motif found in a wide array of pharmaceuticals, natural products, and functional materials. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. The introduction of bromine atoms and a carboxylic acid functionality onto the thiazole ring, as in this compound, further enhances its synthetic utility. The bromine atoms serve as excellent leaving groups for cross-coupling reactions, enabling the introduction of diverse substituents, while the carboxylic acid group provides a handle for amide bond formation and other modifications. This guide will delve into the synthetic strategies to access this versatile building block and explore its application in key organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄HBr₂NO₂S | [1] |

| Molecular Weight | 286.93 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically >95% | [1] |

| CAS Number | 139669-96-8 | |

| InChI Key | VHMOYJYPQAAQJZ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the construction of a substituted thiazole ring followed by functional group manipulations. A common and effective strategy involves the synthesis of an amino-thiazole ester, followed by diazotization and bromination reactions.

Synthesis of Ethyl 2-Aminothiazole-5-carboxylate

A reliable method to synthesize the key intermediate, ethyl 2-aminothiazole-5-carboxylate, is through the Hantzsch thiazole synthesis.

Experimental Protocol:

-

To a solution of ethyl β-ethoxyacrylate in a suitable solvent, add N-bromosuccinimide (NBS) portion-wise at a low temperature to effect bromination.

-

After the bromination is complete, add thiourea to the reaction mixture.

-

Heat the mixture to facilitate the cyclization and formation of the thiazole ring.

-

Upon completion, the reaction is worked up to isolate the ethyl 2-aminothiazole-5-carboxylate product.

A detailed protocol for a similar synthesis reports a yield of 70-95% for ethyl 2-aminothiazole-5-carboxylate.[1]

Synthesis of Ethyl 2,4-Dibromothiazole-5-carboxylate

The conversion of the amino group to a bromine atom can be achieved via a Sandmeyer-type reaction, followed by bromination at the 4-position.

Experimental Protocol:

-

Diazotization and Bromination (Sandmeyer Reaction): Dissolve ethyl 2-aminothiazole-5-carboxylate in an acidic medium and treat with a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) at low temperature to form the diazonium salt.

-

Introduce a copper(I) bromide solution to the diazonium salt to facilitate the substitution of the diazonium group with a bromine atom, yielding ethyl 2-bromothiazole-5-carboxylate.

-

Bromination at the 4-position: The resulting ethyl 2-bromothiazole-5-carboxylate can then be brominated at the 4-position using a suitable brominating agent, such as N-bromosuccinimide (NBS) in an appropriate solvent.

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

-

Dissolve ethyl 2,4-dibromothiazole-5-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the reaction mixture under reflux until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.

-

The solid product is then collected by filtration, washed with water, and dried.

General hydrolysis procedures for similar esters report high yields.

Applications in Organic Synthesis

This compound is a versatile building block for a variety of organic transformations, primarily leveraging the reactivity of the two bromine atoms and the carboxylic acid functionality.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C2 and C4 positions of the thiazole ring are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The reactivity of the two bromine atoms can often be differentiated based on the reaction conditions, allowing for selective functionalization.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the dibromothiazole with boronic acids or their esters.

General Experimental Protocol:

-

To a reaction vessel containing the ethyl 2,4-dibromothiazole-5-carboxylate, add the desired aryl or vinyl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

After cooling, perform an aqueous workup and purify the product by column chromatography.

Yields for Suzuki-Miyaura couplings of similar brominated heterocycles are generally moderate to high, depending on the substrates and reaction conditions.

The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable for further transformations or for their electronic properties.

General Experimental Protocol:

-

To a solution of ethyl 2,4-dibromothiazole-5-carboxylate in a suitable solvent (e.g., THF, DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

Yields for Sonogashira couplings can vary widely depending on the substrates and catalyst system used, but are often in the good to excellent range.

The Heck reaction facilitates the coupling of the dibromothiazole with alkenes to form substituted alkenes.

General Experimental Protocol:

-

Combine ethyl 2,4-dibromothiazole-5-carboxylate, the alkene, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).

-

Heat the reaction mixture under an inert atmosphere.

-

After completion, cool the reaction, filter off any solids, and purify the product.

Yields for Heck reactions are substrate-dependent but can be high for reactive alkenes.

Amide Bond Formation

The carboxylic acid group of this compound is a key functional handle for the synthesis of amides, which are prevalent in bioactive molecules.

General Experimental Protocol (using HATU):

-

To a solution of this compound in a polar aprotic solvent (e.g., DMF, DCM), add the desired amine, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base (e.g., DIPEA, triethylamine).

-

Stir the reaction mixture at room temperature until the starting materials are consumed.

-

Perform an aqueous workup and purify the resulting amide by column chromatography or recrystallization.

Amide coupling reactions using HATU are generally high-yielding.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and functionalization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Functionalization pathways for this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its facile preparation and the presence of multiple, orthogonally reactive functional groups allow for the efficient construction of a diverse range of complex molecules. The palladium-catalyzed cross-coupling reactions at the bromine-substituted positions and the amide bond formation at the carboxylic acid moiety provide a powerful toolkit for medicinal chemists and materials scientists. This guide has provided a comprehensive overview of the synthesis and reactivity of this important scaffold, offering detailed protocols and workflows to aid in its practical application in the laboratory. Further exploration of the reactivity of this building block is expected to lead to the discovery of novel bioactive compounds and advanced materials.

References

An In-depth Technical Guide on the Spectroscopic Data of 2,4-Dibromothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,4-dibromothiazole-5-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on a predictive analysis based on the compound's structural features and data from closely related analogs. This guide is intended to assist researchers in the identification and characterization of this and similar molecules.

Chemical Structure and Properties

-

IUPAC Name: 2,4-Dibromo-1,3-thiazole-5-carboxylic acid

-

Molecular Formula: C₄HBr₂NO₂S

-

Molecular Weight: 286.93 g/mol

-

CAS Number: 139669-96-8

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds, including other substituted thiazoles and carboxylic acids.

Table 1: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 13.0 - 14.0 | Broad Singlet | The acidic proton of the carboxylic acid is expected to be highly deshielded and may exchange with D₂O. |

| ¹³C | ~160 - 165 | Singlet | Carbonyl carbon of the carboxylic acid. The chemical shift is influenced by the electronegative bromine atoms and the thiazole ring. |

| ¹³C | ~140 - 145 | Singlet | Quaternary carbon at position 2 of the thiazole ring, bonded to bromine. |

| ¹³C | ~125 - 130 | Singlet | Quaternary carbon at position 4 of the thiazole ring, bonded to bromine. |

| ¹³C | ~135 - 140 | Singlet | Quaternary carbon at position 5 of the thiazole ring, bonded to the carboxylic acid group. |

Table 2: Predicted FT-IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong | Stretching |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium-Strong | Stretching |

| C=N (Thiazole Ring) | 1500 - 1600 | Medium | Stretching |

| C-Br | 500 - 600 | Medium-Strong | Stretching |

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 285/287/289 | Molecular ion peak showing a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio). |

| [M-OH]⁺ | 268/270/272 | Loss of the hydroxyl group from the carboxylic acid. |

| [M-COOH]⁺ | 240/242/244 | Loss of the entire carboxylic acid group. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument parameters may need to be optimized for specific samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Use a standard 5 mm NMR tube.

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters: spectral width of 15-20 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR.

-

Acquire the spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, 512 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or GC inlet.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in either positive or negative ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to 2,4-Dibromothiazole-5-carboxylic Acid (CAS Number: 139669-96-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 2,4-Dibromothiazole-5-carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon information from closely related thiazole derivatives to provide a thorough understanding for research and development purposes.

Core Properties and Data

This compound is a halogenated thiazole derivative, a class of compounds recognized for its diverse biological activities. The presence of bromine atoms and a carboxylic acid group on the thiazole ring suggests its potential as a versatile building block in medicinal chemistry.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 139669-96-8 | N/A |

| Molecular Formula | C₄HBr₂NO₂S | [1] |

| Molecular Weight | 286.93 g/mol | [1] |

| Appearance | Solid | N/A |

| Boiling Point | 387.1 °C at 760 mmHg | N/A |

| Melting Point | Data not available for this specific compound. The related compound 2,4-Dibromothiazole has a melting point of 80-84 °C.[2] | N/A |

| Density | Data not available for this specific compound. The related compound 2,4-Dibromothiazole has a density of 2.324 g/cm³.[3] | N/A |

| Purity | ≥95% | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related thiazole and carboxylic acid-containing compounds, the following spectral characteristics can be anticipated:

| Spectroscopy | Expected Characteristics |

| ¹H NMR | A single proton signal for the hydrogen on the thiazole ring, likely appearing as a singlet. The carboxylic acid proton would exhibit a broad singlet, typically downfield. |

| ¹³C NMR | Resonances corresponding to the four carbons of the thiazole ring and the carboxylic acid carbon. The carbons attached to bromine would be influenced by the halogen's electronegativity. |

| FT-IR | Characteristic broad O-H stretch of a carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-N and C-S stretching vibrations from the thiazole ring. |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and isotopic peaks characteristic of the two bromine atoms. |

Synthesis Protocol

A general method for the synthesis of this compound has been described. The following is a representative experimental protocol.

Synthesis of this compound

This synthesis involves the oxidation of a 2,4-dibromothiazole-5-carbaldehyde precursor.

Materials:

-

2,4-dibromothiazole-5-carbaldehyde

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

A suspension of 2,4-dibromothiazole-5-carbaldehyde in water is heated.

-

Solid potassium permanganate is added portion-wise to the hot suspension.

-

The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the mixture is filtered to remove manganese dioxide.

-

The filtrate is cooled and then acidified with concentrated hydrochloric acid.

-

The resulting precipitate, this compound, is collected by filtration.

Potential Biological Activities and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the broader class of thiazole derivatives has been the subject of intense research in drug discovery. These compounds have demonstrated a wide range of pharmacological effects, including anticancer, antibacterial, and antiviral activities.[4][5][6][7][8]

Anticancer Activity

Thiazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[4][5][9] For instance, some thiazole-containing compounds are known to target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2,4-Dibromothiazole | 4175-77-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2,4-Dibromothiazole CAS 4175-77-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. jchemrev.com [jchemrev.com]

- 8. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2,4-Dibromothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,4-Dibromothiazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis.

Introduction

This compound is a halogenated thiazole derivative of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients. The presence of two bromine atoms and a carboxylic acid group on the thiazole ring offers multiple reaction sites for further chemical modifications, making it a versatile intermediate. This guide outlines a reliable two-step synthetic pathway, commencing with the preparation of the key intermediate, 2,4-dibromothiazole, followed by its regioselective carboxylation.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of a readily available starting material, 1,3-thiazolidine-2,4-dione, into 2,4-dibromothiazole. The subsequent step is the introduction of a carboxylic acid group at the 5-position of the thiazole ring via a lithiation reaction followed by quenching with carbon dioxide.

Caption: Overall synthetic route for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 2,4-Dibromothiazole from 1,3-Thiazolidine-2,4-dione

A cost-effective and high-yielding method for the synthesis of 2,4-dibromothiazole involves the use of phosphorus pentoxide and tetrabutylammonium bromide.[1]

Reaction Scheme:

Caption: Synthesis of 2,4-Dibromothiazole.

Experimental Protocol:

To a round-bottom flask equipped with a reflux condenser, 1,3-thiazolidine-2,4-dione (1.0 eq), phosphorus pentoxide (5.0 eq), and tetrabutylammonium bromide (2.3 eq) are added. Toluene is added as the solvent, and the mixture is heated to a gentle reflux for 20 hours. After cooling to room temperature, a saturated solution of sodium carbonate is added to neutralize the reaction mixture. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by passing it through a short silica plug using hexanes as the eluent to afford 2,4-dibromothiazole as a white solid.[1]

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |

| 1,3-Thiazolidine-2,4-dione | P₂O₅, Bu₄NBr | Toluene | 20 | Reflux | 85-91 | [1] |

Step 2: Carboxylation of 2,4-Dibromothiazole

The introduction of the carboxylic acid group at the 5-position of 2,4-dibromothiazole is achieved through lithiation with n-butyllithium followed by quenching with solid carbon dioxide (dry ice).[2][3] This reaction is highly sensitive to temperature and must be carried out under anhydrous conditions.[4]

Reaction Scheme:

Caption: Carboxylation of 2,4-Dibromothiazole.

Experimental Protocol:

Under a positive pressure of an inert gas (e.g., nitrogen or argon), a flame-dried round-bottom flask is charged with 2,4-dibromothiazole (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath. To this solution, n-butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete lithiation. The reaction mixture is then transferred via cannula to a flask containing an excess of freshly crushed or milled dry ice under an inert atmosphere. The mixture is allowed to slowly warm to room temperature. The reaction is then quenched with water, and the organic solvent is removed. The aqueous layer is washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material. The aqueous layer is then acidified to a pH of 2-3 with 1 M HCl, resulting in the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.[3]

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2,4-Dibromothiazole | 1. n-BuLi2. CO₂ (s) | THF | 1 (for lithiation) | -78 | >90 (estimated based on similar reactions) | [3] |

Summary

The synthesis of this compound can be reliably performed in two high-yielding steps from commercially available starting materials. The first step, the bromination of 1,3-thiazolidine-2,4-dione, provides the key intermediate 2,4-dibromothiazole. The subsequent carboxylation at the 5-position via lithiation and quenching with carbon dioxide furnishes the final product. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development to synthesize this valuable chemical intermediate. Careful control of reaction conditions, particularly temperature and moisture, is critical for achieving high yields, especially in the carboxylation step.

References

- 1. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]

Chemical structure and IUPAC name of 2,4-Dibromothiazole-5-carboxylic acid

An In-depth Technical Guide to 2,4-Dibromothiazole-5-carboxylic Acid

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical structure, IUPAC name, physicochemical properties, a representative synthetic protocol, and its potential applications in medicinal chemistry.

The molecular structure of this compound consists of a five-membered thiazole ring substituted with bromine atoms at positions 2 and 4, and a carboxylic acid group at position 5.

IUPAC Name: 2,4-dibromo-1,3-thiazole-5-carboxylic acid[1]

References

The Advent of Substituted Bromothiazoles: A Technical Guide to Their Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] The introduction of bromine substituents onto this versatile scaffold has proven to be a pivotal strategy in the development of novel therapeutic agents, offering a powerful tool for modulating physicochemical properties and biological activity. This in-depth technical guide explores the discovery and history of substituted bromothiazoles, providing a comprehensive overview of their synthesis, key experimental protocols, and their role in drug discovery.

Early Discoveries and the Dawn of Thiazole Chemistry

The history of substituted bromothiazoles is intrinsically linked to the broader history of thiazole chemistry, which began in the late 19th century. The seminal work of Arthur Hantzsch in 1887 laid the foundation for thiazole synthesis with his development of a method reacting α-haloketones with thioamides.[2][3][4] This reaction, now famously known as the Hantzsch thiazole synthesis, remains a widely used and reliable method for constructing the thiazole ring.[2]

Early investigations into the reactivity of the thiazole ring revealed that it could undergo electrophilic substitution reactions, with bromination being a key transformation. The calculated pi-electron density of the thiazole ring indicates that C5 is the primary site for electrophilic substitution.[3] However, the reactivity of the thiazole ring is complex, with the nitrogen atom influencing the electron distribution and the positions of substitution.

The Synthesis of Bromothiazoles: A Journey of Methodological Refinement

The preparation of simple bromothiazoles has been a subject of study for over a century, with significant efforts focused on developing efficient and selective bromination methods. A comprehensive study by Rasmussen and co-workers in 2017 revisited and optimized the synthesis of the complete family of bromothiazoles, including 2-bromothiazole, 4-bromothiazole, 5-bromothiazole, 2,4-dibromothiazole, 2,5-dibromothiazole, 4,5-dibromothiazole, and 2,4,5-tribromothiazole.[5][6][7] Their work largely relies on sequential bromination and debromination steps, providing reliable methods for accessing these key building blocks.

Key Synthetic Strategies for Bromothiazoles

The following table summarizes the optimized methods for the synthesis of the parent bromothiazoles, with data extracted from the work of Rasmussen et al. (2017).

| Compound | Starting Material | Key Reagents | Reaction Conditions | Yield (%) |

| 2-Bromothiazole | 2-Aminothiazole | NaNO₂, HBr, CuBr₂ | 0 °C to rt | 85-91 |

| 4-Bromothiazole | 2,4-Dibromothiazole | n-BuLi, THF | -78 °C | 83-86 |

| 5-Bromothiazole | Thiazole | NBS, MeCN | rt | 79 |

| 2,4-Dibromothiazole | 2,4-Thiazolidinedione | PBr₃, Br₂ | 120 °C | 62-66 |

| 2,5-Dibromothiazole | 2-Aminothiazole | NaNO₂, HBr, Br₂ | 0 °C to rt | 68 |

| 4,5-Dibromothiazole | 2,4-Thiazolidinedione | PBr₃, Br₂ | 120 °C | 45 |

| 2,4,5-Tribromothiazole | 2,4-Thiazolidinedione | PBr₃, Br₂ | 120 °C | 85 |

NBS: N-Bromosuccinimide, n-BuLi: n-Butyllithium, THF: Tetrahydrofuran, MeCN: Acetonitrile

Experimental Protocol: Synthesis of 2-Bromothiazole

The following protocol is a representative example of the synthesis of a simple bromothiazole, adapted from the work of Rasmussen et al. (2017).

Materials:

-

2-Aminothiazole

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(II) bromide (CuBr₂)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-aminothiazole in 48% HBr is cooled to 0 °C in an ice bath.

-

A solution of NaNO₂ in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then added portion-wise to a solution of CuBr₂ in 48% HBr at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over MgSO₄.

-

The solvent is removed under reduced pressure to yield 2-bromothiazole.

Substituted Bromothiazoles in Drug Discovery: A Modern Perspective

The true value of bromothiazoles in medicinal chemistry lies in their use as versatile intermediates for the synthesis of more complex, biologically active molecules. The bromine atom serves as a convenient handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[8] This has led to the discovery of numerous substituted bromothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9]

Anticancer Activity and Signaling Pathway Modulation

A significant area of research has focused on the development of substituted bromothiazole-based anticancer agents. For instance, a series of benzothiazole derivatives have been designed as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key mediator of oncogenic signaling.[10]

One notable compound, B19 , demonstrated excellent activity against the IL-6/STAT3 signaling pathway with an IC₅₀ value of 0.067 μM in a luciferase reporter assay.[10] Further studies showed that B19 blocked the phosphorylation of STAT3 at Tyr705 and Ser727, leading to the suppression of STAT3-mediated gene expression and the induction of apoptosis in cancer cells.[10]

Caption: STAT3 Signaling Pathway Inhibition by a Substituted Bromothiazole.

Antimicrobial Applications

Substituted bromothiazoles have also shown promise as antimicrobial agents. For example, 2-amino-5-bromothiazole has been investigated for its potential to neutralize Salmonella typhimurium.[11] The synthesis of various derivatives from this core structure allows for the exploration of structure-activity relationships to optimize antimicrobial potency.

The following diagram illustrates a general workflow for the synthesis and screening of novel antimicrobial bromothiazole derivatives.

Caption: Workflow for Antimicrobial Bromothiazole Drug Discovery.

Conclusion

The discovery and development of substituted bromothiazoles represent a significant chapter in the history of medicinal chemistry. From the early foundational work on thiazole synthesis to the modern-day application of sophisticated cross-coupling methodologies, these compounds have emerged as a privileged scaffold in drug discovery. The ability to readily introduce bromine atoms onto the thiazole ring and subsequently replace them with a diverse array of substituents provides a powerful platform for the rational design of novel therapeutic agents targeting a wide range of diseases. Future research in this area will undoubtedly continue to uncover new and innovative applications for this versatile class of molecules.

References

- 1. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 2. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Potential Applications of Novel Thiazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of novel thiazole carboxylic acids, detailing their synthesis, biological evaluation, and diverse therapeutic potential. The inherent versatility of the thiazole scaffold, combined with the reactivity of the carboxylic acid moiety, has positioned these compounds as promising candidates in medicinal chemistry. This document summarizes key findings, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes complex biological pathways to facilitate further research and development in this exciting area.

Therapeutic Potential of Thiazole Carboxylic Acids

Thiazole carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, establishing them as privileged structures in drug discovery. Their applications span multiple therapeutic areas, including oncology, inflammation, infectious diseases, and metabolic disorders. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in numerous clinically approved drugs, and its incorporation into novel carboxylic acid derivatives continues to yield compounds with significant therapeutic promise.[1][2][3][4][5]

Key Therapeutic Areas:

-

Anticancer Activity: A significant body of research highlights the potential of thiazole carboxylic acids as potent anticancer agents.[1][6][7][8][9][10] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines, including lung, liver, colon, and breast cancer.[3][6][7][11] Some derivatives act as inhibitors of key enzymes implicated in cancer progression, such as c-Met kinase and glyoxalase-I.[12][13][14][15]

-

Anti-inflammatory Activity: Several novel thiazole carboxylic acid derivatives have exhibited significant anti-inflammatory properties.[16][17][18][19][20] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[21][22][23] The demonstrated efficacy in animal models of inflammation suggests their potential as alternatives to existing anti-inflammatory drugs.[17][19]

-

Antimicrobial Activity: The thiazole nucleus is a well-established pharmacophore in antimicrobial agents. Novel thiazole carboxylic acids have shown promising activity against a range of bacterial and fungal pathogens.[1][9][16][24] Some compounds have displayed potent activity against Gram-positive bacteria, comparable to standard antibiotics.[16]

-

Enzyme Inhibition: The structural features of thiazole carboxylic acids make them effective inhibitors of various enzymes.[25][26] Beyond cancer-related enzymes, these compounds have been investigated as inhibitors of carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, suggesting their potential in treating a wider range of diseases.[26]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, providing a comparative view of the potency of different thiazole carboxylic acid derivatives.

Table 1: Anticancer Activity of Novel Thiazole Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 14 | BJAB (B-cell lymphoma) | - | [6] |

| Compound 8c | A-549 (Lung) | - (48% inhibition at 5 µg/mL) | [7] |

| Compound 8f | A-549 (Lung) | - (40% inhibition at 5 µg/mL) | [7] |

| Compound 7f | HCT-8 (Intestine) | - (40% inhibition at 5 µg/mL) | [7] |

| Compound 51am | c-Met kinase | - | [12] |

| Compound 9 | HepG-2 (Hepatocellular carcinoma) | 1.61 ± 1.92 µg/mL | [3] |

| Compound 10 | HepG-2 (Hepatocellular carcinoma) | 1.98 ± 1.22 µg/mL | [3] |

| Compound 23 | MCF-7 (Breast) | 5.71 | [3] |

| Compound 14 (Glo-I Inhibitor) | Glyoxalase-I | 2.5 | [13][14][15] |

| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [10] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound ID | Target/Assay | Activity | Reference |

| Compound 1p | Carrageenan-induced rat paw edema | 93.06% inhibition | [16] |

| Compound 2c | Carrageenan-induced rat paw edema | 89.59% inhibition | [16] |

| Compound 2n | Carrageenan-induced rat paw edema | - | [16] |

| Compound 2h | Antimicrobial (Gram-positive bacteria) | MIC 6.25 µg/mL | [16] |

| Compound 2b | COX-1 | IC50 0.239 µM | [21] |

| Compound 2b | COX-2 | IC50 0.191 µM | [21] |

| Compound 2a | COX-2 | IC50 0.958 µM | [21] |

| Compound 2j | COX-2 | IC50 0.957 µM | [21] |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | Ki 0.008 ± 0.001 µM | [26] |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | Ki 0.124 ± 0.017 µM | [26] |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | Ki 0.129 ± 0.030 µM | [26] |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | Ki 0.083 ± 0.041 µM | [26] |

| Compound 2h | COX-2 | 81.5% inhibition at 5 µM | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a reproducible framework for researchers.

A common synthetic route to novel thiazole carboxylic acid derivatives is the Hantzsch thiazole synthesis.[4]

-

Step 1: Synthesis of α-haloketone. A substituted acetophenone is treated with a halogenating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield the corresponding α-haloketone.

-

Step 2: Cyclization with a Thioamide. The α-haloketone is then reacted with a thioamide (e.g., thiourea or a substituted thioamide) in a suitable solvent like ethanol. This condensation reaction leads to the formation of the thiazole ring.

-

Step 3: Hydrolysis to Carboxylic Acid. If the starting thioamide contains an ester group, the resulting thiazole ester is hydrolyzed under acidic or basic conditions to yield the final thiazole carboxylic acid.

Example Protocol for the Synthesis of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives: [7]

-

A mixture of a substituted aniline and ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent is stirred at room temperature.

-

The resulting intermediate is then cyclized using Lawesson's reagent to form the thiazole ring.

-

The ester group at the 5-position is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide.

-

The carboxylic acid is then coupled with a desired amine using a coupling agent like EDC/HOBt to afford the final carboxamide derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (novel thiazole carboxylic acids) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[16][17][19]

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: The animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the novel thiazole carboxylic acid derivatives. The compounds are administered orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows related to the application of novel thiazole carboxylic acids.

Caption: Potential mechanisms of anticancer activity of novel thiazole carboxylic acids.

Caption: Generalized workflow for the synthesis of novel thiazole carboxylic acids.

Caption: Inhibition of the cyclooxygenase pathway by thiazole carboxylic acid derivatives.

Conclusion and Future Directions

Novel thiazole carboxylic acids represent a highly promising class of compounds with a wide array of potential therapeutic applications. The research summarized in this guide underscores their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The modularity of their synthesis allows for extensive structural diversification, paving the way for the development of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different substituents on the thiazole ring and the carboxylic acid moiety to optimize biological activity.

-

Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into preclinical and eventually clinical settings.

-

Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of these compounds.

The continued exploration of novel thiazole carboxylic acids holds immense promise for the discovery of new and effective therapies for a range of human diseases. This technical guide serves as a foundational resource to aid researchers in this important endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 8. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandf.figshare.com [tandf.figshare.com]

- 12. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel Thiazole Carboxylic Acid Derivatives Possessing a “Zi...: Ingenta Connect [ingentaconnect.com]

- 16. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 20. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation | Semantic Scholar [semanticscholar.org]

- 25. semanticscholar.org [semanticscholar.org]

- 26. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to the Safe Handling of Halogenated Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Halogenated thiazole compounds represent a cornerstone in modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. However, their inherent reactivity and potential for biological activity necessitate a comprehensive understanding of their safety profiles and the implementation of rigorous handling protocols. This in-depth technical guide provides a consolidated resource on the safe handling, storage, disposal, and potential hazards associated with this critical class of molecules.

Section 1: General Safety and Hazard Profile

Halogenated thiazoles, like many heterocyclic compounds, can exhibit a range of hazardous properties, including acute toxicity, skin and eye irritation, and potential for respiratory sensitization. The introduction of halogen atoms can significantly modulate the reactivity and biological interactions of the thiazole ring, influencing its toxicological profile.

General Handling Precautions:

-

Engineering Controls: All work with halogenated thiazole compounds, particularly volatile or dusty materials, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1][2]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:

-

Eye Protection: Chemical splash goggles are essential.[2]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Glove selection should be based on the specific compound and the duration of handling.

-

Body Protection: A lab coat or chemical-resistant apron is necessary to protect against splashes.

-

Respiratory Protection: In cases where engineering controls may not be sufficient to control exposure to aerosols or dusts, a NIOSH-approved respirator may be required.

-

-

Hygiene Practices: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly after handling any chemical.

Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. While specific classifications can vary between individual halogenated thiazoles, common hazard statements associated with this class include:

-

Harmful if swallowed (Acute toxicity, oral)[3]

-

Causes skin irritation (Skin corrosion/irritation)[3]

-

Causes serious eye damage/eye irritation[3]

-

May cause respiratory irritation (Specific target organ toxicity – single exposure)[3]

Section 2: Quantitative Toxicity Data

Obtaining specific quantitative toxicity data for a wide range of simple halogenated thiazoles is challenging, as much of the publicly available data pertains to more complex pharmaceutical derivatives. The following table summarizes available GHS hazard classifications for representative compounds. Researchers should always consult the specific Safety Data Sheet (SDS) for the particular compound they are using.

| Compound Name | CAS Number | GHS Hazard Statements |

| 4-Bromothiazole | 34259-99-9 | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[3] |

| 2-Chlorothiazole | 3034-52-4 | H226: Flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| 2-Amino-5-bromothiazole | 3034-22-8 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Section 3: Reactivity and Stability

Halogenated thiazoles can be reactive under certain conditions. The electron-withdrawing nature of halogens can influence the reactivity of the thiazole ring.

Incompatible Materials:

-

Strong Oxidizing Agents: May lead to vigorous or explosive reactions.

-

Strong Acids and Bases: Can cause decomposition or unwanted reactions.

-

Reactive Metals: Such as alkali metals, can lead to hazardous reactions.

Conditions to Avoid:

-

Heat and Ignition Sources: Many thiazole derivatives are flammable.[4]

-

Light: Some halogenated compounds are light-sensitive and should be stored in amber vials or in the dark.

Thermal Decomposition: At elevated temperatures, halogenated organic compounds can decompose to produce toxic and corrosive gases, including hydrogen halides (e.g., HBr, HCl) and oxides of carbon, nitrogen, and sulfur.[4]

Section 4: Experimental Protocols

The following are generalized protocols for common laboratory procedures involving halogenated thiazoles. These should be adapted based on the specific compound, scale, and reaction conditions. Always perform a thorough risk assessment before beginning any new procedure.

Protocol for a Typical Synthesis: Bromination of 2-Aminothiazole

This protocol outlines the synthesis of 2-amino-5-bromothiazole, a common building block.

Materials:

-

2-Aminothiazole

-

Bromine

-

Acetic Acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a chemical fume hood, dissolve 2-aminothiazole in acetic acid in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

-

Bromination: Slowly add a solution of bromine in acetic acid to the cooled reaction mixture via a dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a stirred, saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol for Spill Decontamination

Small Spills (in a chemical fume hood):

-

Alert personnel in the immediate area.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by a soap and water wash. Collect all cleaning materials as hazardous waste.

Large Spills:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Section 5: Waste Disposal

Halogenated organic compounds are considered hazardous waste and must be disposed of according to institutional, local, and national regulations.

-

Segregation: Halogenated waste streams must be collected separately from non-halogenated waste.[1]

-

Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.

-

Containerization: Use appropriate, sealed, and leak-proof containers for waste collection.

-

Disposal Method: The preferred method for the disposal of halogenated organic waste is high-temperature incineration (typically above 850°C, and over 1100°C for waste containing more than 1% halogenated organic substances) in a licensed hazardous waste facility to ensure complete destruction and to minimize the formation of toxic byproducts.[5][6][7][8][9]

Section 6: Biological Effects and Mechanism of Toxicity

The toxicity of some thiazole-containing drugs is associated with their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[2][5] This bioactivation can lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular damage and toxicity.

Bioactivation Signaling Pathway

The following diagram illustrates a generalized pathway for the metabolic activation of a halogenated thiazole.

References

- 1. Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Registry of Toxic Effects of Chemical Substances (RTECS) | NIOSH | CDC [cdc.gov]

- 5. doe.gov.my [doe.gov.my]

- 6. epa.gov [epa.gov]

- 7. basel.int [basel.int]

- 8. zerowasteeurope.eu [zerowasteeurope.eu]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,4-Dibromothiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of paramount importance in the field of drug discovery and development for the synthesis of complex molecules, including pharmacologically active heterocyclic compounds. Thiazole moieties, in particular, are prevalent in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2,4-Dibromothiazole-5-carboxylic acid with various arylboronic acids. The presence of two bromine atoms at positions 2 and 4, along with a carboxylic acid group at position 5, presents a unique substrate for selective functionalization. Based on established reactivity principles of dihalothiazoles, the coupling is anticipated to occur selectively at the more reactive C2 position. The protocols and data presented herein are compiled from literature precedents on structurally similar substrates and are intended to serve as a comprehensive guide for researchers.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions of various bromo-heterocyclic compounds, including those with carboxylic acid or ester functionalities. This data can be used as a reference for expected yields and optimal reaction conditions for the coupling of this compound.

Table 1: Suzuki-Miyaura Coupling of Bromo-Thiazole Derivatives with Arylboronic Acids

| Entry | Thiazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-5-bromo-4-t-butylthiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 2-Acetyl-5-bromothiophene | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst (0.25) | KOH | H₂O (MW) | 100 | 0.5 | 85 |

| 3 | 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst (1) | Cs₂CO₃ | DMF (MW) | 160 | 0.5 | 95 |

| 4 | Ethyl 2-bromothiazole-4-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | - | - |

Table 2: Suzuki-Miyaura Coupling of Heterocyclic Carboxylic Acids and Esters

| Entry | Heterocyclic Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Quinoline-based Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene (MW) | - | 0.42 | 96 |

| 2 | 3-Bromoindazole (unprotected NH) | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O (MW) | 140 | - | High |

| 3 | 2,6-Dichloronicotinic acid | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | MeOH | - | - | - |

| 4 | 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester | Various arylboronic acids | Pd(OAc)₂/Xantphos | NMM | - | - | - | High |

Experimental Protocols

General Protocol for the Regioselective Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific arylboronic acids. It is crucial to perform the reaction under an inert atmosphere to prevent catalyst degradation.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

If using a solid palladium catalyst and ligand, add them to the flask.

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add the degassed anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.

-

If using a liquid catalyst or a pre-catalyst solution, add it at this stage.

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-4-bromothiazole-5-carboxylic acid.

Note on the Carboxylic Acid Group:

The free carboxylic acid may coordinate to the palladium catalyst, potentially affecting its activity. If low yields are observed, the following modifications can be considered:

-

Esterification: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be subsequently hydrolyzed to the carboxylic acid.

-

Choice of Base: Use a milder base such as K₃PO₄ or Cs₂CO₃, which may be more compatible with the free carboxylic acid. An additional equivalent of base may be required to neutralize the carboxylic acid proton.

Mandatory Visualization

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Heck Reaction of 2,4-Dibromothiazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2][3] This document provides detailed application notes and proposed protocols for the Heck reaction involving 2,4-Dibromothiazole-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Thiazole derivatives are integral to many biologically active compounds, and functionalization via cross-coupling reactions is a key strategy in drug discovery.[4][5]

The presence of two bromine atoms at the C2 and C4 positions of the thiazole ring introduces the challenge of regioselectivity. Furthermore, the carboxylic acid moiety at the C5 position may influence the reaction conditions, potentially requiring specific bases or protection strategies. These notes aim to provide a comprehensive guide to researchers for developing successful Heck coupling protocols with this substrate.

Key Reaction Parameters and Considerations

Successful execution of the Heck reaction with this compound requires careful consideration of several parameters that influence yield, selectivity, and reaction kinetics.

1. Catalyst System: The choice of palladium source and ligand is critical. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common precatalysts.[1] Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are often employed to stabilize the active Pd(0) species and influence the catalytic activity.[1] For challenging substrates, more sophisticated phosphine ligands or N-heterocyclic carbene (NHC) ligands might be necessary.

2. Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle.[1][6] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1] The choice of base can affect the reaction rate and side reactions. For substrates with acid-sensitive functional groups, a milder base may be preferred. The carboxylic acid on the substrate may react with stronger bases.

3. Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically used in Heck reactions.[7] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

4. Alkene Coupling Partner: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally more reactive in the Heck reaction.[1] The nature of the alkene will also influence the regioselectivity of the addition.